1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-one
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Overview
Description
1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-one is a complex organic compound that belongs to the class of imidazo[1,2-a]benzimidazoles.
Preparation Methods
The synthesis of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-one involves several steps. One common method includes the reaction of 2,9-dihydro-3H-imidazo- and 2,3,4,10-tetrahydropyrimido[1,2-a]benz-imidazoles with haloacetates . The basic and acid hydrolysis of these esters yields the corresponding acids. The zwitterionic structure of the acids obtained has been proved . Industrial production methods often involve the direct alkylation of unsubstituted azaheterocycles using sodium chloroacetate or by hydrolysis of the corresponding acetonitriles .
Chemical Reactions Analysis
1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include haloacetates, sodium chloroacetate, and acetonitriles . Major products formed from these reactions include hetaryl-9(10)-acetates and free acids .
Scientific Research Applications
This compound has shown significant potential in scientific research applications. It is used in the development of new drugs due to its broad range of chemical and biological properties . The benzimidazole moiety is known for its antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Additionally, it is used in the fabrication of electronic devices such as organic thin film transistors (OTFTs), polymeric solar cells (PSCs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-one involves its interaction with various molecular targets and pathways. The benzimidazole ring system is known to interact with DNA and proteins, leading to its diverse biological activities . The compound’s ability to form zwitterionic structures plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-one is unique due to its specific structure and broad range of applications. Similar compounds include 2,3-dihydroimidazo- and 2,3,4,10-tetrahydropyrimido[1,2-a]benz-imidazoles . These compounds also exhibit high biological activity and are used in various medicinal and industrial applications .
Properties
IUPAC Name |
1-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-15(2,3)13(19)10-18-12-7-5-4-6-11(12)17-9-8-16-14(17)18/h4-7H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJENWWJMCKYEEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N3C1=NCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387140 |
Source
|
Record name | 1-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6044-35-5 |
Source
|
Record name | 1-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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